Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride
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Overview
Description
Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonamide group, a piperazine ring, and multiple fluorophenyl groups. Its dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.
Scientific Research Applications
Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide derivatives with different substituents on the piperazine ring.
- Fluorophenyl-containing compounds with varying chain lengths and functional groups.
- Piperazine-based compounds with alternative sulfonamide groups.
Uniqueness
Methanesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenyl-, dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
143780-43-2 |
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Molecular Formula |
C30H39Cl2F2N3O3S |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylmethanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C30H37F2N3O3S.2ClH/c1-39(37,38)35(28-6-3-2-4-7-28)23-29(36)22-34-20-18-33(19-21-34)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25;;/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3;2*1H |
InChI Key |
UVNLZIRBRNFQPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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